2-[(4-Nitrophenyl)methyl]phenol
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Overview
Description
2-[(4-Nitrophenyl)methyl]phenol is an organic compound characterized by a phenol group substituted with a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]phenol typically involves the nitration of phenol derivatives. One common method includes the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group. The reaction is carried out by adding concentrated nitric acid to phenol, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes where phenol is reacted with nitric acid in the presence of sulfuric acid as a catalyst. The reaction mixture is then subjected to various purification steps, including crystallization and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to quinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(4-Nitrophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This compound can also act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular energy production .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A related compound with similar chemical properties but different applications.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to disrupt cellular energy production.
2-[(4-Hydroxymethyl)phenyl]phenol: Another phenol derivative with different substituents and applications.
Uniqueness
2-[(4-Nitrophenyl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
93343-62-5 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |
InChI Key |
JAUHUIUQRMKKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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